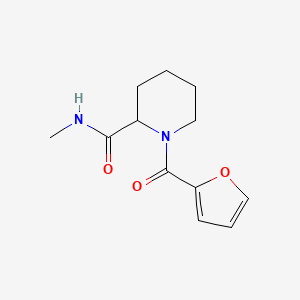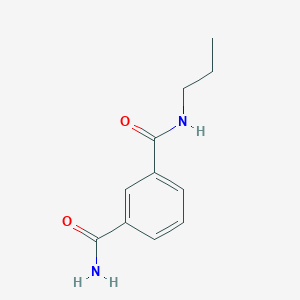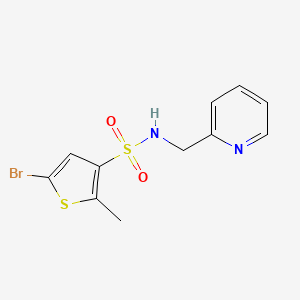
Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate: is an organic compound with the molecular formula C10H8N2O3. It is a derivative of pyridine and is characterized by the presence of a cyano group, an oxo group, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate can be achieved through several methods. One common approach involves the cyanoacetylation of pyridine derivatives. This process typically involves the reaction of pyridine-2-carboxaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in the development of new catalysts or as probes for studying biological processes.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers, dyes, and other functional materials.
Wirkmechanismus
The mechanism of action of Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The cyano group and the oxo group play crucial roles in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-oxo-3-(pyridin-2-yl)propanoate: This compound lacks the cyano group and has different reactivity and applications.
2-Pyridinepropanoic acid, β-oxo-, methyl ester: Similar in structure but with variations in functional groups.
3-Oxo-3-pyridin-2-ylpropionic acid methyl ester: Another related compound with distinct properties.
Uniqueness: Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
methyl 3-cyano-2-oxo-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9(13)7(6-11)8-4-2-3-5-12-8/h2-5,7H,1H3 |
InChI-Schlüssel |
WQYJMLLNWWBWQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)C(C#N)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl (2-[4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-2-oxoethyl)phosphonate](/img/structure/B14902535.png)



![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)
![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)





